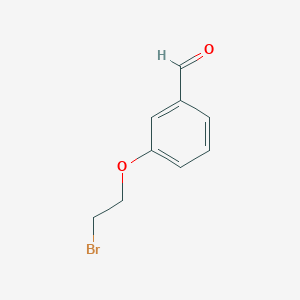

3-(2-Bromoethoxy)benzaldehyde

Descripción

Synthesis using Sodium Hydroxide (B78521)

One common method involves the use of sodium hydroxide (NaOH) as the base and methanol (B129727) as the solvent. In a typical procedure, 3-hydroxybenzaldehyde (B18108) and a large excess of 1,2-dibromoethane (B42909) are dissolved in methanol and heated to reflux. jocpr.com An aqueous solution of sodium hydroxide is then added portion-wise over a period of time. jocpr.com The reaction is typically stirred at reflux for several hours to ensure complete conversion. jocpr.com After the reaction is complete, a standard workup procedure is followed to isolate the crude product. This method provides a moderate yield of the desired product. jocpr.com

Table 1: Reaction Conditions for Synthesis using Sodium Hydroxide

| Parameter | Value |

| Reactants | 3-hydroxybenzaldehyde, 1,2-dibromoethane |

| Base | Sodium Hydroxide (6N) |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 18 hours |

| Yield | 52% |

This table summarizes the reaction conditions for the synthesis of 3-(2-Bromoethoxy)benzaldehyde using sodium hydroxide as a base. jocpr.com

Synthesis using Potassium Carbonate

Another widely used method employs potassium carbonate (K₂CO₃) as the base. mdpi.commdpi.com In this approach, 3-hydroxybenzaldehyde is reacted with 1,2-dibromoethane in a suitable solvent, such as acetonitrile (B52724) or acetone, in the presence of anhydrous potassium carbonate. mdpi.commdpi.com The reaction mixture is typically heated to reflux for an extended period to drive the reaction to completion. mdpi.com This method is often favored due to the milder nature of potassium carbonate compared to sodium hydroxide and the ease of its removal after the reaction.

Table 2: Reaction Conditions for Synthesis using Potassium Carbonate

| Parameter | Value |

| Reactants | 3-hydroxybenzaldehyde, 1,2-dibromoethane |

| Base | Anhydrous Potassium Carbonate |

| Solvent | Acetonitrile or Acetone |

| Temperature | Reflux |

| Reaction Time | 20-24 hours |

This table outlines the reaction conditions for the synthesis of this compound using potassium carbonate as a base. mdpi.commdpi.com

Synthesis via a Two-Step Procedure

An alternative two-step synthesis has also been described. This involves first protecting the aldehyde group of 3-hydroxybenzaldehyde, followed by the etherification reaction, and finally deprotection. However, a more direct two-step approach involves the initial synthesis of 3-(2-hydroxyethoxy)benzaldehyde (B1310254). This intermediate is prepared by reacting 3-hydroxybenzaldehyde with a protected form of 2-bromoethanol, followed by deprotection. nih.gov In the second step, the hydroxyl group of 3-(2-hydroxyethoxy)benzaldehyde is converted to a bromide using a brominating agent like triphenylphosphine (B44618) and bromine in dichloromethane. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-bromoethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSRAGLPXRVAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370800 | |

| Record name | 3-(2-bromoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186191-19-5 | |

| Record name | 3-(2-bromoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Purification Techniques in Laboratory Synthesis

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Chromatography)

Column chromatography using silica gel is the most frequently reported method for the purification of this compound. jocpr.commdpi.comsemanticscholar.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

The crude product, obtained as a liquid or syrup, is loaded onto a column packed with silica gel. jocpr.com A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is then passed through the column. jocpr.comsemanticscholar.org The components of the mixture travel down the column at different rates depending on their polarity. Less polar compounds have a weaker interaction with the polar silica gel and thus elute faster with the non-polar solvent mixture. More polar impurities will be more strongly adsorbed and will either remain on the column or elute much later.

The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. The pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. jocpr.com

Table 3: Typical Conditions for Silica Gel Chromatography Purification

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (8:2) |

| Product Appearance | Brownish liquid |

This table details the typical conditions used for the purification of this compound by silica gel column chromatography. jocpr.comsemanticscholar.org

Other solvent systems, such as dichloromethane, have also been used as the eluent in flash column chromatography for the purification of similar bromoalkoxy benzaldehyde (B42025) derivatives. mdpi.com The choice of eluent composition is critical and is often optimized based on TLC analysis to achieve the best separation.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Bromoethoxy Moiety

The bromoethoxy group is highly susceptible to reactions typical of alkyl halides, serving as a key handle for introducing a variety of substituents and for constructing heterocyclic systems.

The electron-deficient carbon atom attached to the bromine is a prime target for nucleophiles, leading to the displacement of the bromide ion in a classic SN2 fashion.

The reaction of 3-(2-bromoethoxy)benzaldehyde with various primary and secondary amines provides a straightforward route to the corresponding aminoethoxy derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent, often with a base to neutralize the hydrobromic acid formed. For instance, treatment with a 40% aqueous solution of dimethylamine (B145610) in methanol (B129727) at room temperature for several hours affords 3-(2-dimethylaminoethoxy)benzaldehyde in high yield. wikipedia.org Similarly, refluxing with piperidine (B6355638) or morpholine (B109124) in methanol leads to the formation of 3-(2-piperidinoethoxy)benzaldehyde and 3-(2-morpholinoethoxy)benzaldehyde, respectively. wikipedia.org These reactions are fundamental in the synthesis of various biologically active molecules. wikipedia.org

Table 1: Synthesis of Aminoethoxy Derivatives from this compound

| Amine | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethylamine | 3-(2-Dimethylaminoethoxy)benzaldehyde | 40% aq. solution, Methanol, Room Temp., 6h | 88.8 | wikipedia.org |

| Piperidine | 3-(2-Piperidinoethoxy)benzaldehyde | Methanol, Reflux, 3h | 64 | wikipedia.org |

| Morpholine | 3-(2-Morpholinoethoxy)benzaldehyde | Methanol, Reflux | 61.5 | wikipedia.org |

The bromo group in the ethoxy chain can be readily exchanged for an iodine atom through a Finkelstein reaction. wikipedia.orgbyjus.com This transformation is typically achieved by treating this compound with sodium iodide in a solvent like acetone. rsc.org The success of this reaction is driven by the precipitation of the less soluble sodium bromide in acetone, which shifts the equilibrium towards the formation of the iodoethoxy product. wikipedia.org This conversion is significant as iodoalkanes are generally more reactive than their bromo counterparts, making 3-(2-iodoethoxy)benzaldehyde a valuable intermediate for subsequent coupling reactions.

The bifunctional nature of this compound, possessing both an electrophilic bromoethoxy tail and an aldehyde group, allows for its use in the synthesis of fused heterocyclic systems through intramolecular cyclization.

A key application of substituted (2-bromoethoxy)benzaldehydes is in the synthesis of benzoxazepine derivatives, which are of pharmacological interest. amazonaws.comcore.ac.uk In a typical strategy, the aldehyde group first undergoes condensation with a suitable difunctional nucleophile, such as an aminoalcohol or a diamine. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where a nucleophilic group (e.g., a newly formed secondary amine) attacks the bromoethoxy moiety to form the seven-membered oxazepine ring. For example, the condensation of 2-(2-bromoethoxy)benzaldehydes with 2-aminoethanol in the presence of a base like potassium carbonate leads to the formation of tricyclic amazonaws.comorganic-chemistry.orgoxazolo[3,2-d] wikipedia.orgamazonaws.combenzoxazepine systems in good yields. amazonaws.com This one-pot process involves the initial formation of an imine or a related intermediate, followed by intramolecular cyclization. core.ac.uk

With Amines (e.g., dimethylamine, piperidine, morpholine) to Form Aminoethoxy Derivatives

Intramolecular Cyclization Pathways

Reactions Involving the Benzaldehyde (B42025) Moiety

The aldehyde functional group in this compound is a versatile site for a wide array of chemical transformations, characteristic of aromatic aldehydes. It can readily undergo nucleophilic addition, condensation, oxidation, and reduction reactions.

The carbonyl carbon is electrophilic and reacts with various nucleophiles. For example, it can participate in condensation reactions with nitrogen-containing nucleophiles like hydrazines to form stable hydrazones or with primary amines to yield imine derivatives (Schiff bases). organic-chemistry.orgnih.gov These reactions are fundamental in building more complex molecular scaffolds.

Furthermore, the aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride. youtube.com Base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with ketones, can be employed to form chalcone (B49325) structures. echemi.com These transformations of the aldehyde group, in concert with the reactivity of the bromoethoxy side chain, underscore the value of this compound as a versatile building block in organic synthesis.

Condensation Reactions with Amines

Condensation reactions between this compound and various amines are a cornerstone of its chemical utility, leading to the formation of a variety of heterocyclic compounds. These reactions often proceed in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like acetonitrile (B52724) at reflux temperatures. semanticscholar.orgscielo.brresearchgate.net

The reaction of this compound with aminoalcohols such as 2-aminoethanol or 3-amino-1-propanol provides a direct route to novel tricyclic semanticscholar.orgsemanticscholar.orgbenzoxazepine scaffolds. semanticscholar.orgscielo.br This process involves the condensation of the amino group with the aldehyde, followed by an intramolecular cyclization involving the hydroxyl group and the bromoethoxy moiety. This efficient method yields complex structures like 2,3,5,6-tetrahydro-11bH- semanticscholar.orgresearchgate.netoxazolo[3,2-d] semanticscholar.orgsemanticscholar.orgbenzoxazepine and 3,4,6,7-tetrahydro-2H,12bH- semanticscholar.orgresearchgate.netoxazino[3,2-d] semanticscholar.orgsemanticscholar.orgbenzoxazepine. semanticscholar.org The reaction is typically carried out in acetonitrile with anhydrous potassium carbonate at reflux, which are essential conditions for the formation of the oxazepine products. semanticscholar.org

A proposed mechanism for this transformation involves the initial formation of a Schiff base between the aldehyde and the primary amine of the aminoalcohol. This is followed by an intramolecular nucleophilic attack of the alkoxide (formed from the hydroxyl group in the basic medium) on the carbon bearing the bromine atom, leading to the formation of the seven-membered oxazepine ring. A subsequent intramolecular cyclization between the nitrogen and the iminium carbon results in the final tricyclic product.

Table 1: Synthesis of Tricyclic Benzoxazepines from Aminoalcohols

| Aminoalcohol | Resulting Tricyclic System | Reference |

|---|---|---|

| 2-aminoethanol | 2,3,5,6-tetrahydro-11bH- semanticscholar.orgresearchgate.netoxazolo[3,2-d] semanticscholar.orgsemanticscholar.orgbenzoxazepine | semanticscholar.org |

| 3-amino-1-propanol | 3,4,6,7-tetrahydro-2H,12bH- semanticscholar.orgresearchgate.netoxazino[3,2-d] semanticscholar.orgsemanticscholar.orgbenzoxazepine | semanticscholar.org |

Condensation of this compound with various diamines opens pathways to a range of fused heterocyclic systems. For instance, reaction with 1,3-diaminopropane (B46017) under similar conditions as with aminoalcohols (anhydrous potassium carbonate in acetonitrile at reflux) yields 1,3,4,6,7,12b-hexahydro-2H-pyrimido[1,2-d] semanticscholar.orgsemanticscholar.orgbenzoxazepine derivatives. semanticscholar.org

The reaction with ethylenediamine (B42938) leads to the formation of 1,2,3,5,6,11b-hexahydroimidazo[1,2-d] semanticscholar.orgsemanticscholar.orgbenzoxazepine scaffolds. researchgate.netsemanticscholar.org Interestingly, attempts to condense 2-(2-bromoethoxy)benzaldehydes with ethylenediamine in the presence of anhydrous potassium carbonate and acetonitrile did not yield the expected products, suggesting the reaction conditions are critical. semanticscholar.orgresearchgate.net However, the use of an oxidative reagent like sodium metabisulfite (B1197395) in acetonitrile at reflux facilitates the synthesis of unsaturated semanticscholar.orgsemanticscholar.orgbenzoxazepines from both ethylenediamine and o-phenylenediamine (B120857). researchgate.netarkat-usa.org

When reacting with o-phenylenediamine, initial attempts at direct condensation resulted in a complex mixture of products. researchgate.net A successful one-pot process was developed using sodium metabisulfite as an oxidative reagent, which first promotes the formation of the benzimidazole (B57391) core, followed by intramolecular nucleophilic substitution to form the final fused benzoxazepine. arkat-usa.org This highlights the nuanced reactivity and the need for specific reagents to guide the reaction toward the desired fused heterocyclic product.

Table 2: Synthesis of Fused Heterocycles from Diamines

| Diamine | Reagent/Condition | Resulting Fused Heterocycle | Reference |

|---|---|---|---|

| 1,3-diaminopropane | Anhydrous K2CO3, Acetonitrile, Reflux | 1,3,4,6,7,12b-Hexahydro-2H-pyrimido[1,2-d] semanticscholar.orgsemanticscholar.orgbenzoxazepine | semanticscholar.org |

| Ethylenediamine | Anhydrous K2CO3, Acetonitrile, Reflux | Saturated oxazepines | researchgate.netarkat-usa.org |

| Ethylenediamine | Sodium metabisulfite, Acetonitrile, Reflux | Unsaturated semanticscholar.orgsemanticscholar.orgbenzoxazepine | researchgate.netarkat-usa.org |

| o-phenylenediamine | Sodium metabisulfite, Acetonitrile, Reflux | 6,7-dihydrobenzo[f]-4,5-imidazo[1,2-d] semanticscholar.orgsemanticscholar.orgoxazepine | arkat-usa.org |

With Aminoalcohols (e.g., 2-aminoethanol, 3-amino-1-propanol) Leading to Tricyclic Benzoxazepines

Formation of Schiff Bases and Subsequent Cyclization

The initial step in many of the reactions with amines is the formation of a Schiff base (an imine) through the condensation of the aldehyde group of this compound with a primary amine. This intermediate is often not isolated but undergoes a subsequent intramolecular cyclization. For example, in the synthesis of tricyclic benzoxazepines, the Schiff base formation is the precursor to the ring-closing reactions. semanticscholar.org

In some cases, the Schiff base can be a stable, isolable product. For instance, the reaction of 2-(2'-bromoethoxy)benzaldehyde with certain diamines can lead to the formation of Schiff base crown ethers, particularly when aromatic diamines are used. semanticscholar.org The subsequent cyclization is a key step in creating the final heterocyclic architecture. The nature of the amine and the reaction conditions dictate whether the reaction stops at the Schiff base or proceeds to the cyclized product.

Reactions with Hydroxyl-Containing Macrocycles (e.g., Calixarenes)

The reactivity of this compound extends to reactions with large, hydroxyl-containing macrocycles like p-tert-butylcalix semanticscholar.orgarene. The bromoethoxy group acts as an alkylating agent for the phenolic hydroxyl groups of the calixarene (B151959). The reaction of p-tert-butylcalix semanticscholar.orgarene with 2-(2'-bromoethoxy)benzaldehyde under phase transfer conditions, using a catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) in dry acetonitrile, yields a calix-1,3-dialdehyde. This functionalized calixarene, now bearing aldehyde groups, can be further elaborated. For example, it can undergo a [1+1] condensation with 1,2-bis(o-aminophenylthio)ethane to form a new Schiff base p-tert-butylcalix semanticscholar.orgarene with imine units incorporated into the macrocyclic framework. This demonstrates how this compound can be used to introduce reactive aldehyde functionalities onto complex scaffolds, enabling the construction of even larger and more elaborate supramolecular structures.

Interplay of Functional Groups in Tandem and Cascade Reactions

The dual functionality of this compound is pivotal for its utility in tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. The condensation reactions with aminoalcohols and diamines are prime examples of such processes. semanticscholar.org

These reactions typically initiate with the formation of a Schiff base at the aldehyde function, which then triggers a sequence of intramolecular cyclizations facilitated by the bromoethoxy group. semanticscholar.org This sequence can be described as a domino reaction, where the first transformation sets the stage for the subsequent, often spontaneous, ring-closing steps. researchgate.net For example, the synthesis of tricyclic benzoxazepines from aminoalcohols involves an initial condensation followed by two intramolecular cyclizations. semanticscholar.org Similarly, the one-pot synthesis of fused benzoxazepines from o-phenylenediamine in the presence of an oxidizing agent involves the formation of a benzimidazole intermediate followed by an intramolecular cyclization. arkat-usa.org

This interplay between the aldehyde and the bromoethoxy group allows for the efficient construction of complex, multi-ring systems from relatively simple starting materials in a single step, which is a hallmark of modern synthetic efficiency. The specific outcome of these cascade reactions is highly dependent on the nature of the nucleophilic partner (the amine) and the specific reaction conditions employed.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

The bifunctional nature of 3-(2-Bromoethoxy)benzaldehyde allows it to participate in a variety of chemical transformations, making it a useful building block for constructing larger, functionalized molecules. Its primary role is as a precursor to various heterocyclic systems.

Precursor for Complex Heterocyclic Architectures

The generation of complex, fused heterocyclic systems often relies on precursors where the reactive groups are positioned to facilitate intramolecular cyclization reactions. For the specific synthesis of benzoxazepine-based fused ring systems, the scientific literature predominantly describes the use of the isomeric compound, 2-(2-bromoethoxy)benzaldehyde (B1272446). The ortho positioning of the aldehyde and the bromoethoxy groups in the 2-isomer is crucial for the intramolecular cyclization steps that form the seven-membered benzoxazepine ring.

The synthesis of the following tricyclic systems from the this compound isomer is not prominently documented in reviewed scientific literature, as the spatial arrangement of the reactive moieties in the 3-isomer does not favor the required intramolecular ring-closure pathways.

These tricyclic structures are efficiently synthesized via the condensation of various substituted 2-(2-bromoethoxy)benzaldehydes with 2-aminoethanol. semanticscholar.orgresearchgate.net The reaction proceeds in the presence of a base like potassium carbonate, where the amine first reacts with the aldehyde and the subsequent intramolecular cyclization involves the bromoethoxy group, a pathway not feasible starting from the 3-isomer. semanticscholar.org

Similarly, the synthesis of this fused ring system is achieved through the reaction of 2-(2-bromoethoxy)benzaldehydes with 3-amino-1-propanol. semanticscholar.orgresearchgate.net The formation of the central benzoxazepine ring and the fused oxazinane ring depends on the ortho relationship of the functional groups on the starting benzaldehyde (B42025). semanticscholar.org

The construction of this heterocyclic system involves the condensation of 2-(2-bromoethoxy)benzaldehydes with 1,3-diaminopropane (B46017). semanticscholar.org This transition metal-free method provides a direct route to the pyrimido-fused benzoxazepine core, a reaction contingent on the use of the 2-substituted benzaldehyde precursor. semanticscholar.orgresearchgate.net

Imidazobenzoxazepines are typically prepared from 2-(2-bromoethoxy)benzaldehydes by condensation with diamines like ethylenediamine (B42938) or o-phenylenediamine (B120857). arkat-usa.orgamazonaws.comresearchgate.net The reaction can be conducted in a one-pot process using an oxidizing agent or in a stepwise manner to first form a saturated intermediate that is subsequently oxidized. arkat-usa.org

Pyrimido[1,2-d][7][8]benzoxazepines

Imidazole (B134444) Derivatives

While not suited for the aforementioned fused benzoxazepines, this compound is a documented precursor for the synthesis of certain imidazole derivatives, specifically multi-substituted imidazole structures. jocpr.com The synthetic strategy involves a two-step process. First, the bromoethoxy group undergoes a nucleophilic substitution reaction with an amine. The resulting aminoethoxy benzaldehyde intermediate is then used in a subsequent cyclocondensation reaction to form the imidazole ring. jocpr.com

For example, this compound can be reacted with secondary amines such as dimethylamine (B145610), piperidine (B6355638), or morpholine (B109124) in methanol (B129727). This initial step replaces the bromine atom to yield the corresponding tertiary amine derivative. jocpr.com This intermediate, which still possesses the reactive aldehyde group, is then condensed with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) in the presence of a phase transfer catalyst to construct the 2,4,5-trisubstituted imidazole ring system. jocpr.com

Table of Compounds

Potential for Pyrazole (B372694) Synthesis

Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While direct synthesis examples using this compound are not extensively documented, its structure is well-suited for established pyrazole synthesis routes.

A common method for forming pyrazoles is the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. mdpi.com The this compound can first undergo a base-catalyzed aldol (B89426) condensation with a ketone to form the corresponding chalcone (B49325). This intermediate, bearing the bromoethoxy-substituted phenyl ring, can then be cyclized by reaction with hydrazine (H₂NNH₂) or a substituted hydrazine to yield a 1,3,5-trisubstituted pyrazole. mdpi.comresearchgate.net The aldehyde group readily reacts with hydrazine to form a hydrazone, which is a key intermediate in reactions like the Wolff-Kishner reduction. libretexts.org This reactivity highlights its potential in multicomponent reactions where benzaldehydes, hydrazines, and a third component are combined to create highly substituted pyrazoles in a single step. researchgate.netmdpi.com

The bromoethoxy group in the resulting pyrazole offers a valuable handle for further functionalization. This allows for the linking of the pyrazole core to other molecules or for the introduction of groups that can modulate the compound's biological activity or physical properties, demonstrating the potential of this compound as a precursor to novel, functionalized pyrazole derivatives. researchgate.net

Building Block for Macrocyclic and Supramolecular Systems

Macrocycles, large cyclic molecules, are of great interest in host-guest chemistry and drug discovery. nih.govnih.gov The bifunctional nature of this compound makes it an attractive component for constructing these complex architectures.

Calixarenes are macrocyclic compounds formed by the condensation of a phenol (B47542) with an aldehyde. researchgate.net They possess a unique basket-like shape and are fundamental in supramolecular chemistry. nih.govrsc.org While traditionally synthesized from phenols like p-tert-butylphenol and formaldehyde, modern research focuses on incorporating diverse functionalities by using substituted aldehydes. nih.govuii.ac.id

The synthesis of specific calixarenes, known as resorcinarenes, involves the acid-catalyzed condensation of resorcinol (B1680541) with various aldehydes. rsc.org The use of functionalized benzaldehydes, such as this compound, allows for the introduction of reactive side chains onto the calixarene's "upper rim." This approach creates a calixarene (B151959) scaffold where the bromoethoxy groups are positioned for subsequent chemical modifications. rsc.org These modifications can include the attachment of other molecular units to build more complex supramolecular assemblies or to tune the calixarene's solubility and guest-binding properties. nih.govacs.org

The general synthetic strategy is outlined below:

| Step | Description | Reactants | Significance of this compound |

| 1 | Acid-catalyzed cyclocondensation | Resorcinol, this compound | The aldehyde group participates in the ring-forming reaction to create the macrocyclic core. |

| 2 | Formation of functionalized calixarene | - | The bromoethoxy group is incorporated as a pendant arm on the calixarene structure, providing a site for post-synthesis modification. |

This demonstrates the potential of this compound as a key starting material for creating advanced, functionalized calixarene derivatives for applications in sensing, catalysis, and molecular recognition. researchgate.netrsc.org

Intermediate in the Synthesis of Diverse Organic Compounds

The unique combination of functional groups in this compound makes it a precursor for a wide array of organic compounds, including those with applications in pharmaceuticals, agrochemicals, and materials science. alfa-chemical.com

The synthesis of new pharmaceutical agents often relies on building blocks that can be elaborated into complex molecular structures. The this compound moiety can be found as an intermediate in the synthesis of compounds with potential biological activity. For instance, research into nitric oxide-releasing derivatives of the anti-inflammatory drug indomethacin (B1671933) has utilized various (bromoethoxy)benzaldehyde isomers. mdpi.com In these syntheses, the aldehyde is first reduced to the corresponding alcohol, and the bromoethoxy group is then used to link the aromatic scaffold to other pharmacologically active moieties. mdpi.com

A general reaction scheme involves:

Williamson Ether Synthesis: A hydroxybenzaldehyde is reacted with 1,2-dibromoethane (B42909) to produce the (bromoethoxy)benzaldehyde intermediate. mdpi.com

Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent like sodium borohydride. mdpi.com

Coupling: The bromoethoxy group acts as an electrophile in a substitution reaction to connect the scaffold to another molecule.

This versatility allows it to be incorporated into various structures, including those targeting viral proteins or acting as enzyme inhibitors. mdpi.comgoogle.com

Similar to its role in pharmaceuticals, this compound and its isomers serve as intermediates in the synthesis of agrochemicals. alfa-chemical.comcymitquimica.com The development of new pesticides and herbicides often involves the creation of molecules with specific functionalities to interact with biological targets in pests or weeds. The bromoethoxy-substituted benzaldehyde structure can be a core component that is modified to create a library of compounds for screening. For example, derivatives of (bromoethoxy)phenyl acrylates have been synthesized and subsequently reacted with amines like piperidine to create new compounds for antimicrobial testing. biointerfaceresearch.com

The chromophoric properties of extended π-conjugated systems form the basis of many organic dyes and pigments. Benzaldehyde derivatives are common precursors for these materials. ambeed.comambeed.com Specifically, this compound can be used to synthesize complex dye molecules such as porphyrins. In these syntheses, the aldehyde condenses with pyrrole (B145914) to form a porphyrinogen, which is then oxidized to the highly colored porphyrin macrocycle. researchgate.netscielo.br

Polymeric Materials (e.g., polyurethanes, polyesters)

While structurally similar compounds, such as 4-(2-Bromoethoxy)benzaldehyde, have been noted for their use in the synthesis of polymers like polyurethanes and polyesters, a review of available scientific literature indicates a lack of specific research detailing the application of this compound for these purposes. The reactivity of its functional groups suggests theoretical potential for incorporation into polymer backbones, but documented examples are not presently available.

Analogs of Carbohydrates, Amino Acids, and Peptides

There is currently no specific research available that documents the use of this compound as an intermediate in the synthesis of carbohydrate, amino acid, or peptide analogs. The analogous compound, 4-(2-Bromoethoxy)benzaldehyde, has been used in such syntheses, but these findings cannot be directly attributed to the 3-substituted isomer.

Design and Synthesis of Hybrid Molecular Structures

The concept of creating hybrid molecules by combining different pharmacophores is a common strategy in medicinal chemistry to develop novel therapeutic agents.

Coumarin-Chalcone Hybrids as Exemplar Scaffolds

A thorough review of scientific literature did not yield any studies on the specific use of this compound in the design and synthesis of coumarin-chalcone hybrids. Although the synthesis of various flavonoid and heterocyclic structures often involves intermediates derived from hydroxybenzaldehydes, the direct application of this particular bromo-compound to create coumarin-chalcone scaffolds is not documented.

Spectroscopic and Structural Characterization Techniques for 3 2 Bromoethoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For 3-(2-Bromoethoxy)benzaldehyde, the ¹H NMR spectrum exhibits characteristic signals that correspond to the different types of protons present.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton appears as a singlet at approximately 9.86 ppm. jocpr.com The aromatic protons appear in the region of 7.00-7.42 ppm. jocpr.com The two methylene (B1212753) groups of the bromoethoxy side chain show distinct signals. The two protons of the methylene group attached to the bromine atom (-CH₂Br) appear as a triplet at around 3.56 ppm, while the two protons of the methylene group attached to the oxygen atom (-OCH₂-) appear as a triplet at approximately 4.25 ppm. jocpr.com

Derivatives of this compound show predictable changes in their ¹H NMR spectra. For example, in 3-(2-Dimethylaminoethoxy)benzaldehyde, the introduction of the dimethylamino group results in new signals corresponding to the methyl protons. jocpr.com Similarly, for halogenated derivatives like 5-Chloro-2-(2-bromoethoxy)benzaldehyde and 5-Bromo-2-(2-bromoethoxy)benzaldehyde, the substitution pattern on the aromatic ring alters the chemical shifts and coupling patterns of the aromatic protons. semanticscholar.orgarkat-usa.org

Interactive ¹H NMR Data for this compound and its Derivatives

| Compound | Solvent | Aldehydic Proton (s, 1H) | Aromatic Protons (m) | -OCH₂- (t, 2H) | -CH₂Br (t, 2H) | Other Signals | Reference |

| This compound | CDCl₃ | 9.86 ppm | 7.00-7.42 ppm | 4.25 ppm | 3.56 ppm | jocpr.com | |

| 5-Chloro-2-(2-bromoethoxy)benzaldehyde | CDCl₃ | 10.43 ppm | 6.89-7.95 ppm | 4.37 ppm | 3.71 ppm | semanticscholar.orgarkat-usa.org | |

| 5-Bromo-2-(2-bromoethoxy)benzaldehyde | CDCl₃ | 10.65 ppm | 6.88-7.95 ppm | 4.42 ppm | 3.72 ppm | semanticscholar.orgarkat-usa.org | |

| 5-Methyl-2-(2-bromoethoxy)benzaldehyde | CDCl₃ | 10.47 ppm | 6.83-7.64 ppm | 4.35 ppm | 3.65 ppm | 2.15 ppm (s, 3H, -CH₃) | semanticscholar.orgarkat-usa.org |

| 5-Methoxy-2-(2-bromoethoxy)benzaldehyde | CDCl₃ | 10.48 ppm | 6.89-7.31 ppm | 4.36 ppm | 3.65 ppm | 3.75 ppm (s, 3H, -OCH₃) | semanticscholar.org |

| 3-(2-Dimethylaminoethoxy)benzaldehyde | CDCl₃ | 9.88 ppm | 6.92-7.82 ppm | 4.16 ppm | 2.72 ppm | 2.45 ppm (t, 4H), 1.40-1.60 ppm (m, 6H) | jocpr.com |

| 3-(2-Piperidinoethoxy)benzaldehyde | CDCl₃ | 9.88 ppm | 6.92-7.82 ppm | 4.16 ppm | 2.72 ppm | 2.45 ppm (t, 4H), 1.40-1.60 ppm (m, 6H) | jocpr.com |

| 3-(2-Morpholinoethoxy)-benzaldehyde | CDCl₃ | 9.93 ppm | 7.12-7.42 ppm | 4.46 ppm | 2.76 ppm | 3.65 ppm (t, 4H), 2.53 ppm (t, 4H) | jocpr.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 5-Chloro-2-(2-bromoethoxy)benzaldehyde in CDCl₃, the carbonyl carbon of the aldehyde group appears at approximately 188.2 ppm. semanticscholar.orgarkat-usa.org The carbon atoms of the aromatic ring resonate in the range of 114.4 to 158.8 ppm. semanticscholar.orgarkat-usa.org The methylene carbons of the bromoethoxy group appear at around 68.7 ppm (-OCH₂) and 28.5 ppm (-CH₂Br). semanticscholar.orgarkat-usa.org

The substitution pattern on the aromatic ring significantly influences the chemical shifts of the carbon atoms. For instance, the introduction of a bromine atom in 5-Bromo-2-(2-bromoethoxy)benzaldehyde shifts the chemical shifts of the aromatic carbons compared to the chloro-substituted analog. semanticscholar.orgarkat-usa.org Electron-donating groups like methyl and methoxy (B1213986) in 5-Methyl-2-(2-bromoethoxy)benzaldehyde and 5-Methoxy-2-(2-bromoethoxy)benzaldehyde, respectively, also cause characteristic shifts in the ¹³C NMR spectra. semanticscholar.orgarkat-usa.org

Interactive ¹³C NMR Data for Derivatives of this compound

| Compound | Solvent | C=O | Aromatic Carbons | -OCH₂- | -CH₂Br | Other Signals | Reference |

| 5-Chloro-2-(2-bromoethoxy)benzaldehyde | CDCl₃ | 188.2 ppm | 114.4, 126.1, 127.3, 128.1, 135.4, 158.8 ppm | 68.7 ppm | 28.5 ppm | semanticscholar.orgarkat-usa.org | |

| 5-Bromo-2-(2-bromoethoxy)benzaldehyde | CDCl₃ | 188.1 ppm | 114.4, 114.8, 126.5, 131.1, 138.2, 159.3 ppm | 68.6 ppm | 28.5 ppm | semanticscholar.orgarkat-usa.org | |

| 5-Methyl-2-(2-bromoethoxy)benzaldehyde | CDCl₃ | 189.8 ppm | 112.9, 125.0, 128.5, 131.0, 136.6, 158.5 ppm | 68.4 ppm | 28.5 ppm | 20.3 ppm (-CH₃) | semanticscholar.orgarkat-usa.org |

| 5-Methoxy-2-(2-bromoethoxy)benzaldehyde | CDCl₃ | 189.4 ppm | 110.4, 115.0, 123.4, 125.7, 154.3, 155.1 ppm | 69.2 ppm | 29.0 ppm | 55.8 ppm (-OCH₃) | semanticscholar.org |

| 5-Nitro-2-(2-bromoethoxy)benzaldehyde | CDCl₃ | 187.4 ppm | 112.4, 124.5, 130.1, 164.0 ppm | 69.1 ppm | 28.0 ppm | semanticscholar.org | |

| 3-(2-Bromoethoxy)-2-naphthaldehyde | CDCl₃ | 190.0 ppm | 107.4, 125.1, 125.6, 126.7, 128.1, 129.4, 130.0, 130.7, 137.3, 156.1 ppm | 68.1 ppm | 28.9 ppm | semanticscholar.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For derivatives of this compound, HRMS is crucial for confirming their composition. semanticscholar.orgarkat-usa.org For example, the calculated m/z for the [M+H]⁺ ion of 5-Chloro-2-(2-bromoethoxy)benzaldehyde (C₉H₉ClBrO₂) is 262.9474, and the found value is 262.9626. semanticscholar.orgarkat-usa.org Similarly, for 5-Bromo-2-(2-bromoethoxy)benzaldehyde (C₉H₉Br₂O₂), the calculated m/z for the [M+H]⁺ ion is 306.8996, with a found value of 306.9011. semanticscholar.orgarkat-usa.org These close correlations between the calculated and found masses confirm the elemental formulas of the synthesized compounds.

Interactive HRMS Data for Derivatives of this compound

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

| 5-Chloro-2-(2-bromoethoxy)benzaldehyde | C₉H₉ClBrO₂ | [M+H]⁺ | 262.9474 | 262.9626 | semanticscholar.orgarkat-usa.org |

| 5-Bromo-2-(2-bromoethoxy)benzaldehyde | C₉H₉Br₂O₂ | [M+H]⁺ | 306.8996 | 306.9011 | semanticscholar.orgarkat-usa.org |

| 5-Methyl-2-(2-bromoethoxy)benzaldehyde | C₁₀H₁₂BrO₂ | [M+H]⁺ | 243.0021 | 243.0019 | semanticscholar.orgarkat-usa.org |

| 5-Methoxy-2-(2-bromoethoxy)benzaldehyde | C₁₀H₁₁BrNaO₃ | [M+Na]⁺ | 280.9789 | 280.9784 | semanticscholar.org |

| (4-(2-Bromoethoxy)-3-nitrophenyl)methanol | C₉H₁₁BrNO₄ | [M+H]⁺ | 275.9871 | 275.9865 | mdpi.com |

| (4-(2-Bromoethoxy)-3-methoxyphenyl)methanol | C₁₀H₁₃BrNaO₃ | [M+Na]⁺ | 282.9946 | 282.9940 | mdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound derivatives, ESI-MS is often used to detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. jocpr.comsemanticscholar.orgarkat-usa.org For instance, the ESI-MS spectrum of 3-(2-Morpholinoethoxy)-benzaldehyde shows a peak at m/z = 236, corresponding to the [M+H]⁺ ion. jocpr.com Similarly, 3-(2-Piperidinoethoxy)benzaldehyde exhibits an [M+H]⁺ ion at m/z = 234. jocpr.com This technique is instrumental in confirming the molecular weights of the synthesized compounds. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to fragmentation. The resulting fragmentation pattern provides valuable structural information. The EI-MS spectrum of this compound shows the molecular ion peak [M]⁺ at m/z = 229. jocpr.com For its derivative, 3-(2-Dimethylaminoethoxy)benzaldehyde, the molecular ion peak is observed at m/z = 193. jocpr.com Analysis of the fragmentation patterns in EI-MS can help to elucidate the connectivity of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by several key absorption bands. A notable feature is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears around 1695 cm⁻¹. jocpr.com The presence of the ether linkage (C-O-C) is confirmed by stretching vibrations in the region of 1258-1260 cm⁻¹. jocpr.com Additionally, the C-H stretching of the aldehyde group can be observed. jocpr.com

Derivatives of this compound exhibit predictable shifts in their IR spectra, reflecting the changes in their molecular structure. For instance, in the synthesis of 3-(2-Dimethylaminoethoxy)benzaldehyde, the C=O stretch of the aldehyde appears at 1679 cm⁻¹. jocpr.com Similarly, for 3-(2-Piperidinoethoxy)benzaldehyde and 3-(2-Morpholinoethoxy)benzaldehyde, this characteristic peak is found at 1695 cm⁻¹. jocpr.com The introduction of different amine groups also leads to the appearance of new bands, such as C-N stretching vibrations, further aiding in the confirmation of successful synthesis. jocpr.com

Interactive Table: Characteristic IR Absorption Bands for this compound and its Derivatives

| Compound | Carbonyl (C=O) Stretch (cm⁻¹) | Ether (C-O) Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| This compound | 1695 | 1258 | 3446 | jocpr.com |

| 3-(2-Dimethylaminoethoxy)benzaldehyde | 1679 | 1260 | 2958, 1596 | jocpr.com |

| 3-(2-Piperidinoethoxy)benzaldehyde | 1695 | 1260 | 3420, 2932 | jocpr.com |

| 3-(2-Morpholinoethoxy)benzaldehyde | 1695 | 1260 | 3445 | jocpr.com |

| Thioacetic acid S-[2-(3-formylphenoxy)-ethyl] ester | 1695 | - | - | rsc.org |

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure by mapping the electron density of a single crystal.

Similarly, the crystal structures of two calix tifr.res.inarene isomers bearing benzaldehyde (B42025) moieties, synthesized using 2- or 4-(2-bromoethoxy)benzaldehyde, were determined by X-ray crystallography. nankai.edu.cn This revealed that one isomer forms a preorganized cavity suitable for encapsulating metal ions, while the other forms a linear array. nankai.edu.cn The structure of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde has also been determined by this method, showing a C1-Br1 bond length of 1.951(4) Å. researchgate.netresearchgate.net The detailed structural information obtained from X-ray diffraction is invaluable for understanding the chemical reactivity and potential applications of these compounds. arkat-usa.orgsemanticscholar.org

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating and purifying this compound and its derivatives from reaction mixtures.

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions involving this compound. rsc.orgsemanticscholar.org By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of starting materials and the appearance of products can be visualized. tifr.res.in For example, in the synthesis of Thioacetic acid S-[2-(3-formylphenoxy)-ethyl] ester, TLC was used to confirm that the starting this compound had been consumed. rsc.org It is also employed for the purification of crude products, such as in the synthesis of various tricyclic benzoxazepine derivatives. semanticscholar.org The choice of eluent, often a mixture like ethyl acetate (B1210297) and hexane (B92381), is crucial for achieving good separation. semanticscholar.org

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized technique for analyzing and purifying polymeric materials. epa.govresearchgate.net This method separates molecules based on their size in solution. phenomenex.com While direct GPC analysis of this compound itself is uncommon, it is a critical tool for characterizing polymers derived from it. rsc.org

For instance, if this compound is used to create a functional monomer that is then polymerized, GPC would be employed to determine the molecular weight distribution (including number average molecular weight, Mn, and weight average molecular weight, Mw) and the polydispersity index (PDI) of the resulting polymer. rsc.orglcms.cz The analysis is typically performed using organic solvents as the mobile phase and porous polystyrene-divinylbenzene particles as the stationary phase. phenomenex.com This information is vital as the molecular weight distribution significantly influences the physical and mechanical properties of the polymer. researchgate.netlcms.cz

Thin Layer Chromatography (TLC)

Electronic Spectroscopy for Derivative Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within molecules and is particularly useful for characterizing the properties of derivatives of this compound, especially those with extended conjugation or those that interact with other species.

For example, the complexation of calix tifr.res.inarene derivatives synthesized from this compound with terbium(III) ions was investigated using UV-Vis spectroscopy. nankai.edu.cn Upon addition of the terbium(III) salt, a new, broad, and intense absorption band appeared at 385 nm, which was attributed to a metal-to-ligand charge transfer (MLCT) between the calixarene (B151959) and the terbium ion. nankai.edu.cn Similarly, the ability of chalcone (B49325) derivatives to chelate copper(II) ions has been demonstrated through UV-Vis spectrophotometric studies. mdpi.com These studies provide insights into the binding properties and potential applications of these derivatives in areas such as sensing and materials science.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and environment of fluorescent molecules (fluorophores). Upon absorption of light, a molecule is promoted to an excited singlet state. From this excited state, it can return to the ground state through various pathways, one of which is the emission of a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in wavelength between the absorption and emission maxima is known as the Stokes shift.

The fluorescence properties of a molecule, including its emission spectrum, quantum yield (the ratio of emitted photons to absorbed photons), and fluorescence lifetime (the average time the molecule spends in the excited state), are intrinsically linked to its molecular structure and its immediate environment. Benzaldehyde itself is weakly fluorescent, but its derivatives can exhibit enhanced fluorescence depending on their substitution pattern and structural rigidity.

Derivatives of this compound can be designed to act as fluorescent probes or to be incorporated into larger fluorescent systems. For instance, when a calix beilstein-journals.orgarene derivative synthesized from 2-(2-bromoethoxy)benzaldehyde (B1272446) forms a complex with terbium(III) ions, a phenomenon known as the "antenna effect" or sensitized emission can be observed. nankai.edu.cn In this process, the organic ligand (the calixarene derivative) absorbs UV light and efficiently transfers the absorbed energy to the lanthanide ion, which then emits light at its own characteristic, sharp wavelengths. The emission spectrum for the terbium(III) complex of 5,11,17,23-tetra-tert-butyl-25,27-bis[2-(o-formylphenoxy)ethoxy]-26,28-dihydroxycalix beilstein-journals.orgarene shows characteristic narrow emission lines at 490 nm, 546 nm, 582 nm, and 616 nm upon excitation at 280 nm. nankai.edu.cn This indicates an efficient energy transfer from the host molecule to the guest ion. nankai.edu.cn

Fluorescence quenching is another important aspect that can be studied. In the case of silicon quantum dots conjugated with an o-nitrobenzyl derivative (ONBCbl-SiQDs), the fluorescence of the quantum dots is significantly quenched. rsc.org This quenching is attributed to a photoinduced energy transfer (PET) process from the silicon quantum dots to the nitrobenzyl moiety. rsc.org The fluorescence quantum yield of the silicon quantum dots was found to be 18.8%, which decreased to 4.2% after conjugation, providing quantitative evidence for the energy transfer process. rsc.org

The following table presents fluorescence data for derivatives of (bromoethoxy)benzaldehyde reported in the literature.

| Compound | Excitation Wavelength (λex) (nm) | Emission Maxima (λem) (nm) | Quantum Yield (ΦF) | Reference |

| Terbium(III) complex of 5,11,17,23-tetra-tert-butyl-25,27-bis[2-(o-formylphenoxy)ethoxy]-26,28-dihydroxycalix beilstein-journals.orgarene | 280 | 490, 546, 582, 616 | Not Reported | nankai.edu.cn |

| Silicon Quantum Dots (SiQDs) | Not Reported | Not Reported | 0.188 | rsc.org |

| o-Nitrobenzyl-cobalamin conjugated Silicon Quantum Dots (ONBCbl-SiQDs) | Not Reported | Not Reported | 0.042 | rsc.org |

Computational and Theoretical Investigations

Molecular Geometry and Conformation Analysis

The determination of a molecule's most stable three-dimensional arrangement is fundamental to understanding its physical and chemical properties. Computational methods provide essential insights into bond lengths, bond angles, and dihedral angles that define the molecular structure.

Ab initio Calculations (e.g., MP2/6-31G)** Ab initio, or "from first principles," calculations solve the Schrödinger equation without using experimental data. The Møller-Plesset perturbation theory of the second order (MP2) with a basis set like 6-31G** is a well-regarded method for incorporating electron correlation to accurately predict molecular geometries.

While specific MP2/6-31G** calculations for 3-(2-Bromoethoxy)benzaldehyde were not found, this level of theory has been successfully applied to analyze the conformations of related substituted benzaldehydes, such as 3,5-dimethoxy-4-(1-bromoethoxy)benzaldehyde. researchgate.net For this compound, such calculations would be expected to clarify the orientation of the bromoethoxy side chain relative to the benzene (B151609) ring and the conformation of the aldehyde group, identifying the lowest energy conformer.

Density Functional Theory (DFT) Approaches (e.g., B3LYP/6-311++G(d,p))Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying medium-to-large molecules. The B3LYP functional combined with a large basis set like 6-311++G(d,p) is a popular choice for optimizing molecular geometries and predicting vibrational frequencies.researchid.coresearchgate.net

Numerous studies on analogous compounds, including various substituted benzaldehydes and p-(2-bromoethoxy) anisole, have utilized the B3LYP/6-311++G(d,p) method. researchgate.netresearchgate.net These studies consistently show that the calculated geometric parameters (bond lengths and angles) are in good agreement with experimental data obtained from techniques like X-ray crystallography. windows.net This approach would be suitable for determining the optimized geometry of this compound.

Table 1: Representative Theoretical Bond Parameters Disclaimer: The following table is illustrative and contains hypothetical values for this compound. These values are based on typical data from DFT calculations for analogous molecules and are intended to show the type of data generated from such an analysis.

| Parameter | Bond | Hypothetical Value |

| Bond Length | C=O | 1.21 Å |

| C-Br | 1.96 Å | |

| C-O (ether) | 1.37 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| O-C-C (ether) | ~109° | |

| Dihedral Angle | C-O-C-C | ~180° (anti) or ~60° (gauche) |

Electronic Structure and Reactivity Predictions

Beyond molecular shape, computational methods can map the distribution of electrons within a molecule, which is key to predicting its stability, reactivity, and interaction with other molecules.

Frontier Molecular Orbital (HOMO-LUMO) AnalysisThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.researchid.coresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, indicating potential for intramolecular charge transfer. researchid.co DFT calculations are routinely used to compute the energies of these orbitals. For this compound, this analysis would pinpoint the electron-rich (HOMO) and electron-poor (LUMO) regions of the molecule, providing insight into its electronic transitions and kinetic stability. bohrium.com

Table 2: Hypothetical Frontier Orbital Energies Disclaimer: The following table is for illustrative purposes only. The values are representative of what a HOMO-LUMO analysis via DFT might yield for a molecule like this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Elucidation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)The non-covalent interactions a molecule can form are crucial for its behavior in condensed phases and biological systems. The presence of oxygen and bromine atoms in this compound allows for several types of such interactions.

While intramolecular hydrogen bonding is less likely in the 3-substituted isomer compared to an ortho-hydroxy benzaldehyde (B42025), intermolecular hydrogen bonds involving the aldehyde oxygen are possible. inflibnet.ac.in More significantly, the bromine atom can participate in halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen (known as a σ-hole) is attracted to a nucleophilic region on another molecule. princeton.edursc.org Studies on related bromo-substituted compounds have identified halogen bonding (e.g., Br···N or Br···O) as a key interaction influencing their crystal structures. arkat-usa.org A computational study of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde also noted the presence of intramolecular hydrogen bonds. researchgate.net For this compound, theoretical models could predict the strength and directionality of these potential interactions, which are vital for molecular recognition and self-assembly processes.

Modeling of Reaction Mechanisms and Pathways

Computational modeling has been essential in understanding the reaction mechanisms involving this compound, which is commonly synthesized and used as an intermediate in multi-step chemical syntheses.

The primary synthesis route to this compound and its structural isomers is the Williamson ether synthesis. mdpi.comresearchgate.net This reaction involves treating a corresponding hydroxybenzaldehyde, such as 3-hydroxybenzaldehyde (B18108), with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate (K₂CO₃). mdpi.comresearchgate.netresearchgate.net

From a theoretical standpoint, this reaction proceeds via a well-established Sₙ2 (bimolecular nucleophilic substitution) mechanism. mdpi.commasterorganicchemistry.com The key steps in this pathway are:

Deprotonation: The basic catalyst, typically a carbonate, deprotonates the phenolic hydroxyl group (-OH) of the hydroxybenzaldehyde. This creates a more nucleophilic phenoxide anion.

Nucleophilic Attack: The newly formed phenoxide anion then acts as a nucleophile, attacking one of the carbon atoms of 1,2-dibromoethane.

Displacement: This attack leads to the displacement of a bromide ion, which acts as the leaving group, forming the ether linkage and yielding the this compound product. fiveable.me

The Sₙ2 nature of this reaction dictates that it works best with primary alkyl halides like 1,2-dibromoethane, as steric hindrance is minimal, allowing for effective backside attack by the nucleophile. masterorganicchemistry.comwizeprep.com Computational models of similar Williamson ether syntheses confirm this pathway, helping to predict reaction feasibility and optimize conditions by analyzing the energy barriers associated with the transition state. researchgate.net While detailed quantum mechanical calculations specifically for the this compound synthesis are not extensively published, the mechanism is well-understood and consistently applied in the synthesis of its derivatives. mdpi.comresearchgate.net

Computational Methods for Derivative Design and Property Prediction

The real power of computational chemistry in the context of this compound lies in its application to the design and predictive evaluation of novel derivatives. The compound serves as a versatile scaffold, allowing for the introduction of various functional groups to create molecules with specific biological or material properties. researchgate.netresearchgate.net

In Silico Drug Design and Molecular Docking:

A primary application is in the field of drug discovery, where computational tools are used to design and screen potential therapeutic agents. sci-hub.se Derivatives of this compound have been used to synthesize more complex molecules targeting specific biological enzymes or receptors. researchgate.netresearchgate.net

Molecular docking is a key technique used in this process. It simulates the interaction between a small molecule (ligand) and a biological target, such as a protein, predicting the preferred binding orientation and affinity. researchgate.netnih.gov For instance, in the development of new anti-inflammatory agents, derivatives of (bromoethoxy)benzaldehydes were used to create nitric oxide-releasing indomethacin (B1671933) compounds. mdpi.comresearchgate.net Molecular docking studies were performed using software like AutoDock to predict how these new derivatives would bind to cyclooxygenase (COX-1 and COX-2) enzymes. researchgate.netsemanticscholar.org These simulations help identify which derivatives are likely to be the most potent or selective, guiding synthetic efforts toward the most promising candidates. researchgate.netnih.gov

Similarly, in the design of novel antimicrobial agents, (bromoethoxy)benzaldehyde intermediates were used to create benzimidazole-tetrazole hybrids. researchgate.net Molecular docking and molecular dynamics (MD) simulations were then used to study the interactions of these new compounds with target proteins, providing insights into the structural features responsible for their biological activity. researchgate.netacs.org

Prediction of Physicochemical and ADME-Tox Properties:

Beyond predicting biological activity, computational methods are also used to evaluate the drug-likeness of designed derivatives. This involves calculating key physicochemical properties and predicting their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. researchgate.net For example, in the development of nitric oxide-releasing indomethacin derivatives with a 1,3-thiazolidine-4-one scaffold, an in silico ADME-Tox study was conducted. researchgate.net These studies predicted that the designed derivatives would have optimal properties for oral administration, a crucial factor for drug development. researchgate.net Such predictive models help to filter out compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity. nih.gov

The table below summarizes some of the computational approaches used in the design of derivatives based on the (bromoethoxy)benzaldehyde scaffold.

| Derivative Class | Computational Method(s) Used | Predicted Properties/Goals |

| Nitric Oxide-Releasing Indomethacin Hybrids with 1,3,4-Oxadiazole Scaffold mdpi.com | Molecular Docking (AutoDock) | Binding affinity and selectivity for COX-1/COX-2 enzymes. semanticscholar.orgnih.gov |

| Nitric Oxide-Releasing Indomethacin Hybrids with 1,3-Thiazolidine-4-one Scaffold researchgate.net | Molecular Docking (AutoDock), ADME-Tox Prediction | COX-1/COX-2 selectivity, oral bioavailability, and toxicity profile. researchgate.net |

| Benzimidazole-Integrated 1,2,3,4-Tetrazole Derivatives researchgate.net | Molecular Docking, Molecular Dynamics (MD) Simulations | Binding interactions with target proteins, stability of the ligand-receptor complex. researchgate.netacs.org |

| Thiazolidinedione Derivatives sci-hub.se | Virtual Screening, In Silico Drug Design | Identification of novel glitazones for treating type 2 diabetes. sci-hub.se |

These computational and theoretical investigations are indispensable for modern chemical research, enabling a more targeted and efficient approach to the synthesis and development of new functional molecules derived from this compound.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of 3-(2-bromoethoxy)benzaldehyde and its derivatives often involves the use of conventional solvents and reagents that pose environmental and safety concerns. jocpr.com A significant future direction is the development of green and sustainable synthetic protocols. Research is shifting towards methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

Key areas of development include:

Eco-friendly Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a primary focus. Studies on related syntheses have demonstrated the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and even water, which reduce the environmental impact of the chemical process. derpharmachemica.com

Organocatalysis: The use of small organic molecules as catalysts, such as methanesulfonic acid, presents a metal-free alternative to conventional Lewis acids, simplifying purification and minimizing toxic metal waste. derpharmachemica.com

Phase-Transfer Catalysis: The application of phase-transfer catalysts, like tetrabutyl ammonium (B1175870) hydrogen sulfate (B86663) (TBAHS), can enhance reaction rates and yields in biphasic systems, allowing for easier separation of products and recycling of the catalyst and solvent. jocpr.com This method has been successfully used in the synthesis of analogues from this compound. jocpr.com

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to lower energy consumption and often resulting in higher yields and cleaner reaction profiles. This technique has been applied to the synthesis of derivatives from similar bromoalkoxy benzaldehydes. researchgate.net

| Approach | Example Reagent/Condition | Advantage | Reference |

|---|---|---|---|

| Green Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Water | Reduced environmental toxicity, derived from renewable resources. | derpharmachemica.com |

| Organocatalysis | Methanesulfonic acid | Metal-free, lower toxicity, easier purification. | derpharmachemica.com |

| Phase-Transfer Catalysis | Tetrabutyl ammonium hydrogen sulfate (TBAHS) | Enhanced reaction rates, milder conditions, improved separation. | jocpr.com |

| Energy Efficiency | Microwave Irradiation | Reduced reaction times, lower energy use, often higher yields. | researchgate.net |

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound is crucial for accessing a diverse range of functional molecules. Future research will heavily rely on the discovery and application of novel catalytic systems to enable more efficient and selective transformations of both the aldehyde and the bromoethoxy groups.

Emerging catalytic strategies include:

Transition Metal Catalysis: While already in use, the scope of transition-metal-catalyzed reactions is expanding. Palladium, copper, rhodium, and iridium catalysts are being explored for complex cascade reactions, cycloadditions, and C-H functionalization processes to construct elaborate heterocyclic systems from aldehyde precursors. doi.org For instance, copper(I)-catalyzed cycloaddition reactions are prominent in creating triazole-bridged compounds. doi.org

Photoredox Catalysis: This rapidly growing field uses visible light to initiate catalytic cycles, enabling unique chemical transformations under exceptionally mild conditions. doi.org Photoredox-catalyzed intramolecular C(sp³)–H amination and radical cyclizations represent powerful future methods for converting derivatives of this compound into complex polycyclic structures. doi.org

Multi-component Reactions: Catalysts like scandium triflate (Sc(OTf)₃) are being used to facilitate one-pot, multi-component reactions. doi.org These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, significantly improving synthetic efficiency and aligning with the principles of green chemistry. doi.org

| Catalytic System | Reaction Type | Potential Application for this compound Derivatives | Reference |

|---|---|---|---|

| Transition Metals (Pd, Cu, Rh, Ir) | Cascade Reactions, Cycloadditions, C-H Functionalization | Synthesis of complex heterocycles and fused ring systems. | doi.org |

| Photoredox Catalysis | Radical Cyclizations, C-H Amination | Formation of polycyclic structures under mild, light-driven conditions. | doi.org |

| Lewis Acids (e.g., Sc(OTf)₃) | Multi-component Reactions | Efficient one-pot synthesis of complex molecules like benzimidazo-fused benzazepines. | doi.org |

| Copper(I) / Sodium Ascorbate | Azide-Alkyne Cycloaddition (CuAAC) | "Click" chemistry to link the bromoethoxy moiety (converted to an azide) to various molecular fragments. | doi.orgmdpi.com |

Expansion into New Application Domains in Materials Science and Medicinal Chemistry

The unique bifunctional nature of this compound makes it an attractive scaffold for creating novel molecules for diverse applications. Future research will undoubtedly expand its use in both materials science and medicinal chemistry.

In Materials Science:

Polymer Chemistry: The compound has been identified as a useful synthetic intermediate for polymers like polyurethanes and polyesters. alfa-chemical.com Future work could focus on creating functional polymers with tailored optical or electronic properties by incorporating the benzaldehyde (B42025) moiety into the polymer backbone or as a pendant group.

Luminescent Materials: Derivatives of this compound are precursors to complex host-guest systems. For example, its analogues are used to synthesize calix smolecule.comarenes that can encapsulate lanthanide ions like Terbium(III), leading to materials with interesting photophysical and luminescent properties for potential use in sensors or displays. nankai.edu.cn

Functional Dyes and Nanomaterials: The scaffold can be integrated into larger conjugated systems like porphyrins and phthalocyanines. researchgate.netmdpi.com These molecules have applications as sensitizers in photodynamic therapy, as components in nonlinear optical materials, and can be conjugated to nanoparticles to create advanced hybrid materials. mdpi.comsmolecule.com

In Medicinal Chemistry:

Neurodegenerative Diseases: Derivatives have shown promise as ligands for α-synuclein fibrils, which are implicated in Parkinson's disease. researchgate.net Further optimization of these structures could lead to new diagnostic imaging agents or therapeutic candidates. researchgate.netnih.gov

Anti-inflammatory Agents: The compound is a key intermediate in the synthesis of nitric oxide-releasing indomethacin (B1671933) derivatives. researchgate.netmdpi.com These hybrid molecules are designed to be potent anti-inflammatory agents with potentially fewer gastrointestinal side effects. researchgate.net

Metabolic Diseases: The scaffold is used to prepare thiazolidinedione (TZD) derivatives, a class of drugs used to treat type 2 diabetes. sci-hub.se New research could focus on creating next-generation TZD analogues with improved efficacy and safety profiles.

Antimicrobial and Anticancer Agents: The versatility of this compound allows for its incorporation into a wide array of heterocyclic systems, including benzimidazoles, triazoles, and flavonoids, which have demonstrated potential as antimicrobial, anticancer, and antimalarial agents. mdpi.comresearchgate.net

| Domain | Application Area | Example Derivative/Target | Reference |

|---|---|---|---|

| Materials Science | Luminescent Materials | Calix smolecule.comarene-lanthanide complexes for photophysical applications. | nankai.edu.cn |

| Materials Science | Functional Dyes | Porphyrin and phthalocyanine (B1677752) derivatives for optical materials. | researchgate.netmdpi.com |

| Medicinal Chemistry | Neurodegenerative Disease | Ligands for α-synuclein fibrils (Parkinson's Disease). | researchgate.net |

| Medicinal Chemistry | Anti-inflammatory | Nitric oxide-releasing indomethacin derivatives. | researchgate.netmdpi.com |

| Medicinal Chemistry | Antidiabetic | Thiazolidinedione (TZD) analogues. | sci-hub.se |

| Medicinal Chemistry | Antimicrobial | Benzimidazole-tetrazole hybrids. | researchgate.net |

Advanced Computational Modeling for Predictive Synthesis and Structure-Property Relationships

Computational chemistry is becoming an indispensable tool in modern chemical research. For a versatile building block like this compound, computational modeling offers a pathway to accelerate discovery and innovation.

Future research will increasingly integrate:

Predictive Synthesis: Machine learning algorithms and quantum chemical calculations can be used to predict the outcomes of reactions, optimize reaction conditions, and suggest novel synthetic pathways for derivatization, saving significant time and resources in the lab.

Structure-Property Relationship (SPR) Studies: By computationally modeling a library of virtual derivatives, researchers can establish clear relationships between molecular structure and functional properties. This is critical in drug discovery for predicting how a modification will affect binding affinity to a biological target, such as the COX enzymes targeted by its anti-inflammatory derivatives. researchgate.net

ADME-Tox Modeling: In silico tools are routinely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of new drug candidates. researchgate.net Applying these models early in the design phase for derivatives of this compound can help identify compounds with favorable pharmacokinetic properties and low potential for toxicity, increasing the probability of success in later developmental stages. researchgate.netiftmuniversity.ac.in

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding how a ligand interacts with its receptor or how a material responds to external stimuli. researchgate.net Such studies have been applied to its benzimidazole (B57391) derivatives to understand their stability and interactions. researchgate.net

| Modeling Technique | Purpose | Example Application | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity of a ligand to a receptor. | Studying the interaction of derivatives with COX-1/COX-2 enzymes and α-synuclein fibrils. | researchgate.netresearchgate.net |

| ADME-Tox Prediction | Evaluate drug-likeness and potential toxicity in silico. | Predicting human intestinal absorption and toxicity profiles of NO-releasing indomethacin derivatives. | researchgate.net |

| Molecular Dynamics | Simulate the movement and interaction of molecules over time. | Assessing the stability and interaction dynamics of benzimidazole-tetrazole derivatives. | researchgate.net |

| Quantum Chemistry | Calculate electronic structure and predict reactivity. | Establishing structure-property relationships for new materials and predicting reaction mechanisms. | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.